molecular formula C11H11NO B074590 3,5-Dimethyl-1H-indole-2-carbaldehyde CAS No. 1463-67-8

3,5-Dimethyl-1H-indole-2-carbaldehyde

Cat. No.: B074590
CAS No.: 1463-67-8
M. Wt: 173.21 g/mol
InChI Key: XFYUNHFBHYCXIN-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1H-indole-2-carbaldehyde is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . The compound this compound is particularly interesting due to its unique structure, which includes a carbaldehyde group at the 2-position and methyl groups at the 3 and 5 positions of the indole ring.

Future Directions

The future directions for 3,5-Dimethyl-1H-indole-2-carbaldehyde could involve further exploration of its synthesis strategies, chemical reactions, and biological activities. Given its role as a precursor in the synthesis of active molecules, there is potential for the development of new pharmaceutical compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-1H-indole-2-carbaldehyde typically involves the functionalization of the indole ring. One common method is the Vilsmeier-Haack reaction, which introduces the formyl group at the 2-position of the indole ring. This reaction involves the use of dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents . The reaction conditions usually require a controlled temperature and an inert atmosphere to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-1H-indole-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Properties

IUPAC Name

3,5-dimethyl-1H-indole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-7-3-4-10-9(5-7)8(2)11(6-13)12-10/h3-6,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFYUNHFBHYCXIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90424352
Record name 3,5-Dimethyl-1H-indole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90424352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1463-67-8
Record name 3,5-Dimethyl-1H-indole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90424352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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